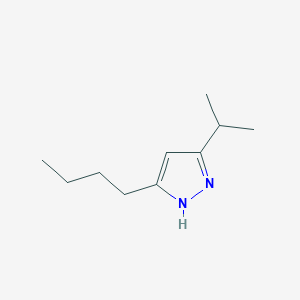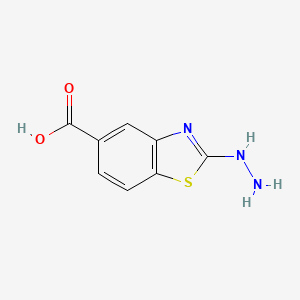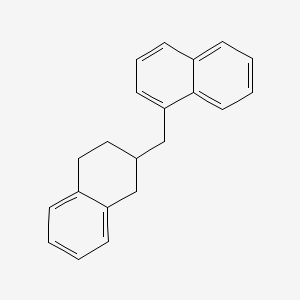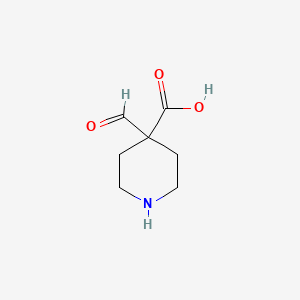
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole is an organic compound that features a cyclopropyl group, an iodomethyl group, and a pyrrole ring
Méthodes De Préparation
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by iodination. The reaction conditions typically include the use of a cyclopropyl precursor, an iodinating agent such as iodine or N-iodosuccinimide, and a suitable solvent like dichloromethane. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-cyclopropyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(chloromethyl)-1H-pyrrole: Contains a chloromethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(methyl)-1H-pyrrole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which imparts higher reactivity and versatility in chemical transformations compared to its bromomethyl and chloromethyl analogs.
Propriétés
Formule moléculaire |
C8H10IN |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2 |
Clé InChI |
JEPCKTRHIYHKQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CC=C2CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)


![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)
![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)



